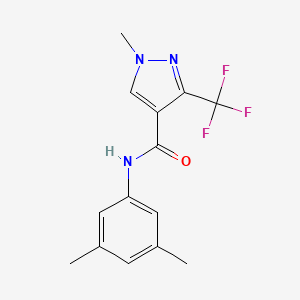

N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-8-4-9(2)6-10(5-8)18-13(21)11-7-20(3)19-12(11)14(15,16)17/h4-7H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEMMVGFZAKOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide include:

- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide

- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide

- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and dimethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of pyrazole-based compounds known for their potential therapeutic applications, including anti-inflammatory, antifungal, and anticancer properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, while the carboxamide moiety is crucial for binding interactions within active sites of target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.

- Receptor Modulation : It may act as a modulator for receptors implicated in inflammatory responses.

Biological Activities

Several studies have evaluated the biological activities of this compound, highlighting its potential in different therapeutic areas.

1. Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. The compound was tested against various phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth.

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| This compound | Botrytis cinerea | 75% |

| This compound | Fusarium solani | 68% |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It demonstrated the ability to reduce nitric oxide production in lipopolysaccharide (LPS) stimulated macrophages, which is indicative of its potential as an anti-inflammatory agent.

3. Anticancer Potential

Recent studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring can enhance anticancer activity.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various pyrazole derivatives against Cytospora sp. and Colletotrichum gloeosporioides. This compound exhibited superior activity compared to standard antifungal agents.

Case Study 2: Anti-inflammatory Response

In a controlled experiment, the compound was administered to LPS-induced inflammation models. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting pyrazole-thiol derivatives with substituted aryl chlorides in polar aprotic solvents like DMF, using K₂CO₃ as a base to deprotonate intermediates. For example, stirring at room temperature with K₂CO₃ (1.2 mmol) and RCH₂Cl (1.1 mmol) in DMF yielded pyrazole derivatives with moderate efficiency . Optimization of reaction time, solvent choice (e.g., DMF vs. NMP), and stoichiometry of reagents can improve yields. Higher temperatures (e.g., 80°C) may reduce reaction time but risk side-product formation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., trifluoromethyl at C3, methyl at N1) and aryl group connectivity .

- LC-MS/HPLC : Validates molecular weight (e.g., m/z 311.31 for related analogs) and purity .

- X-ray crystallography : Resolves regioselectivity ambiguities in pyrazole derivatives, as seen in studies of similar compounds .

Q. What initial biological screening approaches are used to evaluate its activity?

Standard assays include:

- In vitro fungicidal activity : Tested against Fusarium spp. via mycelial growth inhibition, with IC₅₀ values compared to commercial fungicides .

- Anti-inflammatory/antibacterial screening : MTT assays on macrophage/microbial models, measuring cytokine suppression or zone-of-inhibition .

Advanced Research Questions

Q. How can synthetic pathways be optimized to enhance regioselectivity and reduce by-products?

Regioselectivity challenges arise during pyrazole ring formation. Strategies include:

- Temperature control : Lower temperatures (e.g., 0–25°C) favor kinetic over thermodynamic products .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) improve cross-coupling efficiency in aryl substitutions .

- Chromatographic purification : Silica gel chromatography or preparative HPLC isolates target compounds from regioisomeric by-products .

Q. How do molecular docking and QSAR studies guide structural optimization for enhanced bioactivity?

Docking studies with target proteins (e.g., fungal CYP51 or bacterial enzymes) identify critical interactions:

- Hydrophobic pockets : The 3,5-dimethylphenyl group enhances binding via van der Waals interactions .

- Hydrogen bonding : Carboxamide groups form stable interactions with active-site residues, as shown in fungicidal analogs .

QSAR models using Hammett constants or logP values predict substituent effects on activity, enabling rational design of derivatives .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control strains .

- Compound purity : Impurities ≥5% (e.g., regioisomers) skew results; validate via HPLC and elemental analysis .

- Structural analogs : Subtle changes (e.g., fluorine substitution on aryl rings) drastically alter bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.